Regioisomeric Purity and Structural Differentiation from 5- and 6-Substituted Analogs
The target compound is the 4-(pinacolboronate) regioisomer of the N-cyclohexyl-2-aminopyridine series. The alternative 5-substituted regioisomer (CAS 1073354-34-3) and 6-substituted regioisomer (CAS 1315350-19-6) are commercially available but produce products with different substitution patterns upon Suzuki coupling, making them non-substitutable in synthetic routes where the 4-position attachment is required [1]. The target compound has a molecular weight of 302.22 g/mol and its unique InChI Key ZMEJZACDUZAAOV-UHFFFAOYSA-N confirms its structural identity as the 4-substituted derivative, distinct from the 5-isomer (InChI Key OUNIDPZAEODMBT-UHFFFAOYSA-N) and 6-isomer (InChI Key AUSZJUACMJASTN-UHFFFAOYSA-N) .
| Evidence Dimension | Regioisomeric substitution position on pyridine ring |
|---|---|
| Target Compound Data | 4-(pinacolboronate) substitution; InChI Key ZMEJZACDUZAAOV-UHFFFAOYSA-N; MW 302.22 g/mol |
| Comparator Or Baseline | 5-isomer: CAS 1073354-34-3, InChI Key OUNIDPZAEODMBT-UHFFFAOYSA-N; 6-isomer: CAS 1315350-19-6, InChI Key AUSZJUACMJASTN-UHFFFAOYSA-N |
| Quantified Difference | Unique InChI Keys; identical molecular formula C₁₇H₂₇BN₂O₂ but distinct connectivity and 3D geometry |
| Conditions | Structural identity by PubChem computed descriptors and vendor specifications |
Why This Matters
Procurement of the incorrect regioisomer leads to synthesis of the wrong downstream product, representing a complete loss of synthetic effort and resources.
- [1] PubChem. Compound Summary for CID 45785707: 2-Aminopyridine-4-boronic acid pinacol ester. https://pubchem.ncbi.nlm.nih.gov/compound/1195995-72-2 View Source
